Welcome to the BenchChem Online Store!
molecular formula C11H20N2OS B8380595 1-(5-tert-butyl-2-iminothiazol-3(2H)-yl)-2-methylpropan-2-ol

1-(5-tert-butyl-2-iminothiazol-3(2H)-yl)-2-methylpropan-2-ol

Cat. No. B8380595
M. Wt: 228.36 g/mol
InChI Key: IRWVUXNNCZIXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875640B2

Procedure details

A mixture of 3,3-dimethylbutanal (7.7 mL, 62 mmol), 1-amino-2-methylpropan-2-ol (5.0 g, 56 mmol), 4 Å molecular sieves (5 g, 8-12 mesh beads), potassium thiocyanate (7.3 g, 75 mmol) and iodine (14 g, 56 mmol) in acetonitrile (100 mL) were processed as described in Example 18A to provide the title compound (12 g, 53 mmol, 94% yield). MS (DCI/NH3) m/z 229 (M+H)+.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.[NH2:8][CH2:9][C:10]([CH3:13])([OH:12])[CH3:11].[S-:14][C:15]#[N:16].[K+].II>C(#N)C>[C:2]([C:3]1[S:14][C:15](=[NH:16])[N:8]([CH2:9][C:10]([CH3:13])([OH:12])[CH3:11])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
7.7 mL
Type
reactant
Smiles
CC(CC=O)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
NCC(C)(O)C
Name
potassium thiocyanate
Quantity
7.3 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
14 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CN(C(S1)=N)CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53 mmol
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.